molecular formula C12H14O3 B13075640 1-(4-Ethoxyphenyl)butane-1,3-dione CAS No. 51944-10-6

1-(4-Ethoxyphenyl)butane-1,3-dione

Cat. No.: B13075640
CAS No.: 51944-10-6
M. Wt: 206.24 g/mol
InChI Key: URXDSLQKUZGZSZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O3. It is a derivative of butane-1,3-dione, where one of the hydrogen atoms is replaced by a 4-ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, ethyl acetate and ethyl trifluoroacetate are reacted in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-ethoxybenzene in the presence of aluminum chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Ethoxyphenyl)butane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)butane-1,3-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

51944-10-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(4-ethoxyphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O3/c1-3-15-11-6-4-10(5-7-11)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3

InChI Key

URXDSLQKUZGZSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C

Origin of Product

United States

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